

Spectroscopic Profile of C.I. Acid Yellow 42: A Technical Guide

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Compound of Interest

Compound Name: C.I. Acid yellow 42

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (UV-Vis and FT-IR) for the disazo dye, **C.I. Acid Yellow 42**. Due to the limited availability of published, peer-reviewed spectroscopic data specifically for this dye, this document combines foundational information with generalized experimental protocols and representative data from structurally similar compounds. This approach offers a robust framework for researchers undertaking the analysis of **C.I. Acid Yellow 42** and related azo dyes.

Introduction to C.I. Acid Yellow 42

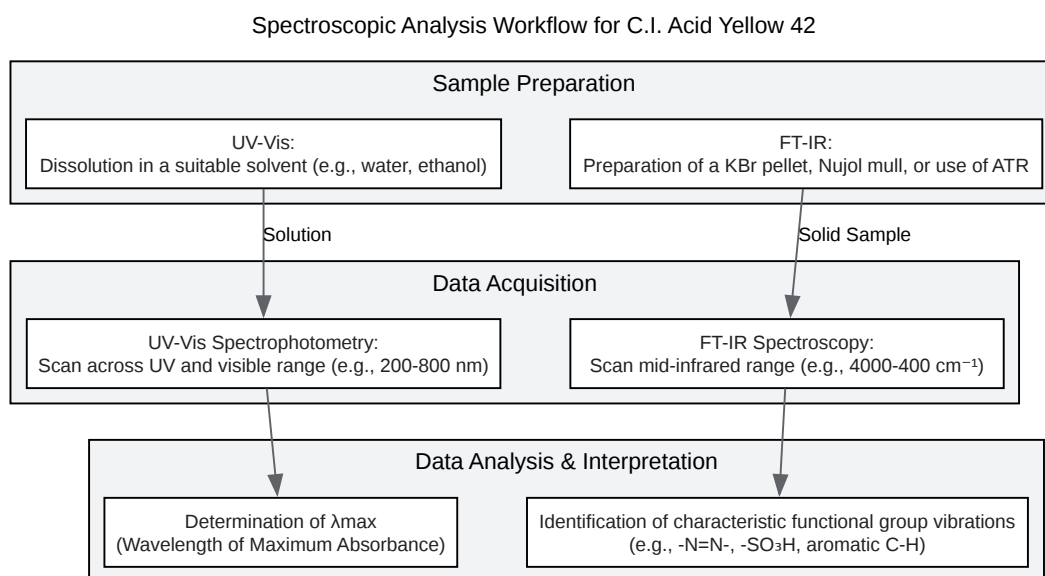
C.I. Acid Yellow 42 is a synthetic organic compound classified as a double azo dye.^[1] Its chemical structure is characterized by two azo (-N=N-) groups, which act as the primary chromophore responsible for its yellow color. The molecule also contains sulfonate groups, which enhance its solubility in water, a key characteristic of acid dyes.

Chemical Properties of **C.I. Acid Yellow 42**

Property	Value
C.I. Name	Acid Yellow 42
C.I. Number	22910
CAS Number	6375-55-9
Molecular Formula	$C_{32}H_{24}N_8Na_2O_8S_2$ [1]
Molecular Weight	758.69 g/mol [1]
Appearance	Bright yellow powder [2] [3]
Solubility	Soluble in water and ethanol [2] [3]

Spectroscopic Analysis Workflow

The spectroscopic characterization of a dye like **C.I. Acid Yellow 42** follows a systematic workflow, from sample preparation to data interpretation. This process is crucial for quality control, structural elucidation, and understanding the dye's photophysical properties.



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Caption: A diagram illustrating the general workflow for the spectroscopic analysis of **C.I. Acid Yellow 42**.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for characterizing the electronic transitions within a dye molecule. The absorption of light in the ultraviolet and visible regions corresponds to the excitation of electrons to higher energy levels. The wavelength of maximum absorbance (λ_{max}) is a critical parameter for identifying and quantifying the dye.

Experimental Protocol for UV-Vis Spectroscopy

This protocol provides a generalized procedure for obtaining the UV-Vis absorption spectrum of an acid azo dye.

Materials and Equipment:

- **C.I. Acid Yellow 42**
- Spectroscopic grade solvent (e.g., deionized water, ethanol)
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)
- Dual-beam UV-Vis spectrophotometer

Procedure:

- **Preparation of Stock Solution:** Accurately weigh a small amount of **C.I. Acid Yellow 42** and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 mg/L).
- **Preparation of Working Solutions:** Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 2, 5, 10, 20 mg/L).
- **Instrument Setup:** Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.
- **Baseline Correction:** Fill a quartz cuvette with the solvent blank and place it in the reference and sample holders to record a baseline spectrum.
- **Sample Measurement:** Starting with the most dilute solution, rinse the sample cuvette with the working solution, then fill the cuvette and place it in the sample holder. Record the absorbance spectrum over a desired wavelength range (e.g., 200-800 nm).
- **Data Analysis:** From the resulting spectra, identify the wavelength of maximum absorbance (λ_{max}).

UV-Vis Spectroscopic Data

While a definitive published λ_{max} for **C.I. Acid Yellow 42** was not found, a study on the photocatalytic decolorization of a closely named "dispersive yellow 42 dye" monitored the process at a wavelength of 488 nm, suggesting this may be in the region of the λ_{max} .^[4] For structurally similar azo dyes, the λ_{max} is typically observed in the 400-500 nm range. For instance, Acid Yellow 36 has a λ_{max} at 436 nm.^[5]

Representative UV-Vis Data for Acid Azo Dyes

Dye	Solvent	λ_{max} (nm)
Dispersive Yellow 42 (related)	Aqueous	~488 ^[4]
Acid Yellow 36	Aqueous	436 ^[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific chemical bonds.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.

Materials and Equipment:

- **C.I. Acid Yellow 42**
- FT-IR grade potassium bromide (KBr), dried
- Agate mortar and pestle
- Pellet press
- FT-IR spectrometer

Procedure:

- **Sample Preparation:** Grind a small amount (1-2 mg) of **C.I. Acid Yellow 42** into a fine powder using an agate mortar and pestle.
- **Mixing:** Add approximately 100-200 mg of dry KBr to the mortar and thoroughly mix with the dye sample by grinding.
- **Pellet Formation:** Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- **Spectrum Collection:** Record the FT-IR spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}). A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

FT-IR Spectroscopic Data

A detailed, published FT-IR spectrum with peak assignments for **C.I. Acid Yellow 42** is not readily available. However, based on its known chemical structure and data from similar sulfonated azo dyes, the following table summarizes the expected characteristic vibrational frequencies.

Expected FT-IR Peak Assignments for **C.I. Acid Yellow 42**

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3450 - 3300	N-H stretching	Amine/Amide (from pyrazolone tautomer)
3100 - 3000	C-H stretching	Aromatic rings
~1650	C=O stretching	Pyrazolone ring
1600 - 1450	C=C stretching	Aromatic rings
~1450	-N=N- stretching	Azo group
1250 - 1150	S=O stretching (asymmetric)	Sulfonate group (-SO ₃ ⁻)
1050 - 1000	S=O stretching (symmetric)	Sulfonate group (-SO ₃ ⁻)
850 - 750	C-H bending (out-of-plane)	Substituted aromatic rings

Note: The exact positions of these peaks can vary depending on the specific molecular environment and sample preparation method.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of **C.I. Acid Yellow 42** using UV-Vis and FT-IR techniques. While specific, publicly available spectral data for this dye is limited, the provided experimental protocols and representative data from analogous compounds offer a valuable resource for researchers. Accurate and consistent application of these spectroscopic methods is essential for the quality control, characterization, and development of applications for **C.I. Acid Yellow 42** and other related azo dyes.

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